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molecular formula C8H8O2S B1298027 5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid CAS No. 40133-06-0

5,6-Dihydro-4H-cyclopenta[b]thiophene-2-carboxylic acid

Cat. No. B1298027
M. Wt: 168.21 g/mol
InChI Key: XSFUFVBXPLWNBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09067948B2

Procedure details

To a solution of 4H,5H,6H-cyclopenta[b]thiophene-2-carboxylic acid (1.68 g, 9.99 mmol, 1.00 equiv) in tert-butanol (25 mL) was added DPPA (4.95 g, 17.99 mmol, 1.80 equiv) and triethylamine (3.03 g, 29.94 mmol, 3.00 equiv) at room temperature under nitrogen. The resulting solution was heated to reflux overnight in an oil bath and concentrated in vacuo. The residue was diluted with 100 mL of ethyl acetate and washed with brine, dried over anhydrous sodium sulfate and concentrated under vacuum. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:10) to provide 1.6 g (67%) of tert-butyl N-[4H,5H,6H-cyclopenta[b]thiophen-2-yl]carbamate as a white solid. MS (ES): m/z 240 (M+H)+.
Quantity
1.68 g
Type
reactant
Reaction Step One
Name
Quantity
4.95 g
Type
reactant
Reaction Step One
Quantity
3.03 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[C:5](C(O)=O)=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])=CC=1.C([N:31]([CH2:34]C)CC)C.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[S:1]1[C:5]([NH:31][C:34](=[O:19])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
S1C2=C(C=C1C(=O)O)CCC2
Name
Quantity
4.95 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
3.03 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux overnight in an oil bath
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
ADDITION
Type
ADDITION
Details
The residue was diluted with 100 mL of ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
S1C2=C(C=C1NC(OC(C)(C)C)=O)CCC2
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 67%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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